Benzamide, 3,5-diamino-N-(2,4-diaminophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 3,5-diamino-N-(2,4-diaminophenyl)- is a chemical compound with the molecular formula C13H13N3O It is a derivative of benzamide, characterized by the presence of amino groups at the 3 and 5 positions of the benzamide ring and an additional amino group at the 2 and 4 positions of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 3,5-diamino-N-(2,4-diaminophenyl)- typically involves the reaction of 3,5-diaminobenzoic acid with 2,4-diaminophenylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for Benzamide, 3,5-diamino-N-(2,4-diaminophenyl)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 3,5-diamino-N-(2,4-diaminophenyl)- undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or nitric acid (HNO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Benzamide, 3,5-diamino-N-(2,4-diaminophenyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of Benzamide, 3,5-diamino-N-(2,4-diaminophenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups in the compound can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular pathways, modulating biological processes and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
3,5-Diaminobenzoic Acid: A precursor in the synthesis of Benzamide, 3,5-diamino-N-(2,4-diaminophenyl)-.
2,4-Diaminophenylamine: Another precursor used in the synthesis.
Uniqueness
Benzamide, 3,5-diamino-N-(2,4-diaminophenyl)- is unique due to the presence of multiple amino groups, which enhance its reactivity and potential for forming hydrogen bonds. This makes it a valuable compound for various applications, including the synthesis of complex molecules and the development of therapeutic agents .
Properties
CAS No. |
109144-80-1 |
---|---|
Molecular Formula |
C13H15N5O |
Molecular Weight |
257.29 g/mol |
IUPAC Name |
3,5-diamino-N-(2,4-diaminophenyl)benzamide |
InChI |
InChI=1S/C13H15N5O/c14-8-1-2-12(11(17)6-8)18-13(19)7-3-9(15)5-10(16)4-7/h1-6H,14-17H2,(H,18,19) |
InChI Key |
XFAFSLRBWXRDSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)N)NC(=O)C2=CC(=CC(=C2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.